molecular formula C23H19N3O7S2 B4791009 9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-[(furan-2-ylmethyl)-amide]

9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-[(furan-2-ylmethyl)-amide]

Cat. No.: B4791009
M. Wt: 513.5 g/mol
InChI Key: LGNZRCULSRHOTF-UHFFFAOYSA-N
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Description

The compound 9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-[(furan-2-ylmethyl)-amide] (systematic name: N~2~,N~7~-bis[(furan-2-yl)methyl]-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, CID: 1509-0109) is a fluorene-based sulfonamide derivative. Key properties include:

  • Molecular formula: C23H19N3O7S2
  • Molecular weight: 513.55 g/mol
  • Physicochemical parameters: logP = 3.75, polar surface area = 127.74 Ų, hydrogen bond donors = 3, acceptors = 14 .
  • Structure: Features a fluorene core substituted with two sulfonamide groups linked to furan-2-ylmethyl moieties and a central hydroxyimino (C=N-OH) group.

Properties

IUPAC Name

2-N,7-N-bis(furan-2-ylmethyl)-9-hydroxyiminofluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O7S2/c27-26-23-21-11-17(34(28,29)24-13-15-3-1-9-32-15)5-7-19(21)20-8-6-18(12-22(20)23)35(30,31)25-14-16-4-2-10-33-16/h1-12,24-25,27H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNZRCULSRHOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-[(furan-2-ylmethyl)-amide] typically involves multiple steps, starting with the preparation of the fluorene core. The key steps include:

    Nitration: Introduction of nitro groups to the fluorene core.

    Reduction: Conversion of nitro groups to amino groups.

    Oximation: Formation of the hydroxyimino group.

    Sulfonation: Introduction of sulfonic acid groups.

    Amidation: Formation of the bis-[(furan-2-ylmethyl)-amide] moiety.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-[(furan-2-ylmethyl)-amide] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-[(furan-2-ylmethyl)-amide] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-[(furan-2-ylmethyl)-amide] is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the hydroxyimino group may interact with enzymes or receptors, leading to modulation of biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Substituent Variations in Fluorene Sulfonamides

The following analogs highlight the impact of substituent groups on physicochemical and functional properties:

Compound Substituents Molecular Formula Key Features Reference
Main Compound Furan-2-ylmethyl C23H19N3O7S2 Moderate logP (3.75), achiral, polar surface area = 127.74 Ų
N,N'-bis(2,5-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide 2,5-Dimethylphenyl C29H27N3O5S2 Oxo (C=O) instead of hydroxyimino; increased steric hindrance from methyl groups
9-(Hydroxyimino)-N2,N7-bis(1-phenylethyl)-9H-fluorene-2,7-disulfonamide 1-Phenylethyl C29H27N3O5S2 Higher logP (~5.0*), chiral centers, bulky aromatic substituents
9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-(bis-decyl-amide) Bis-decyl C44H68N4O9S2 Extremely lipophilic (logP > 10*), long alkyl chains reduce solubility
9-(Hydroxyimino)-N~2~,N~7~-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide 1-Hydroxy-2-methylpropan-2-yl C21H27N3O9S2 Hydroxyl groups enhance hydrophilicity (logP ~1.5*)

* Estimated based on substituent contributions.

2.2 Structural and Functional Insights
  • Electron-Withdrawing vs. Electron-Donating Groups: The hydroxyimino group (C=N-OH) in the main compound acts as a weak acid and chelator, differing from the oxo group (C=O) in CAS 5550-91-4, which lacks proton-donating capacity .
  • Lipophilicity and Solubility :

    • The main compound’s furan-2-ylmethyl groups balance moderate lipophilicity (logP 3.75) with π-π interactions from the aromatic furan rings.
    • Bis-decyl-amide substituents () drastically increase logP, reducing aqueous solubility but improving membrane permeability .
    • Hydroxyl-containing analogs () exhibit lower logP, favoring solubility in polar solvents .
  • Steric and Stereochemical Effects :

    • 1-Phenylethyl groups () introduce chirality, complicating synthesis but enabling enantiomer-specific biological activity .
    • Achirality in the main compound simplifies synthetic routes and purification .

Biological Activity

9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-[(furan-2-ylmethyl)-amide] is a synthetic compound with potential biological activities. Its structure includes functional groups that suggest a capacity for interaction with biological targets, making it a candidate for further research in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

  • Molecular Formula : C23H19N3O7S2
  • CAS Number : 321685-36-3
  • Molecular Weight : 469.54 g/mol
  • Structure : The compound features a fluorene core with hydroxyl and sulfonic acid groups, which may contribute to its solubility and reactivity.

Antimicrobial Activity

Research indicates that compounds derived from fluorene structures exhibit significant antimicrobial properties. For instance, studies on similar fluorene derivatives have shown effectiveness against multidrug-resistant bacterial strains. The mechanism often involves inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for bacterial growth and survival.

Table 1: Antimicrobial Activity of Fluorene Derivatives

CompoundTarget OrganismZone of Inhibition (mm)Reference
5gStaphylococcus aureus10
5hStaphylococcus aureus11
5jEscherichia coli10
5jPseudomonas aeruginosa8

These results suggest that the structural modifications in fluorene derivatives can enhance their antibacterial efficacy.

Anticancer Activity

The anticancer potential of fluorene derivatives has been explored through various studies. The synthesized compounds have shown promising results against cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). The mode of action typically involves disruption of cell cycle processes and induction of apoptosis in cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AA54915
Compound BMDA-MB-23112

The data indicates that specific modifications in the chemical structure can lead to enhanced cytotoxic effects against cancer cells.

Case Studies

  • Fluorene-Based Thiazolidinones : A study synthesized thiazolidinone derivatives based on fluorene which exhibited significant antimicrobial and anticancer activities. The compounds were tested against various strains and cell lines, showing superior activity compared to standard drugs like Taxol .
  • Mechanistic Studies : Investigations into the binding interactions of these compounds with DHFR revealed that they could effectively inhibit the enzyme, leading to reduced proliferation of both bacterial and cancerous cells . Molecular docking studies supported these findings by illustrating how these compounds fit into the active sites of enzymes.

Q & A

Q. What are the key considerations for synthesizing 9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-[(furan-2-ylmethyl)-amide] to ensure high yield and purity?

  • Methodological Answer: Synthesis requires precise control of reaction parameters:
  • Temperature: Maintain optimal ranges (e.g., 60–80°C) to avoid side reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts: Lewis acids (e.g., ZnCl₂) may improve reaction efficiency, as seen in analogous purine derivatives .
  • Purification: Use column chromatography with gradient elution to isolate the product from byproducts. Monitor purity via TLC or HPLC .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and furan-methylamide linkages. Compare peaks with fluorene-based analogs .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₆H₂₀N₂O₇S₂) and isotopic patterns .
  • FT-IR Spectroscopy: Identify functional groups (e.g., sulfonic acid, amide bonds) via characteristic stretches (e.g., 1650 cm⁻¹ for amide C=O) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Hazard Mitigation: Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Avoid skin contact; use spill kits for accidental exposure .
  • Waste Disposal: Neutralize acidic byproducts before disposal. Follow institutional guidelines for sulfonic acid derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound's synthesis to address low yield issues?

  • Methodological Answer:
  • Parameter Screening: Use Design of Experiments (DoE) to systematically vary temperature, solvent ratios, and catalyst loading. For example, increasing DMF content from 50% to 70% improved yields in similar fluorene derivatives .
  • In Situ Monitoring: Employ ReactIR to track intermediate formation and adjust reaction time dynamically .
  • Alternative Catalysts: Test Brønsted acids (e.g., p-TsOH) or enzyme-mediated catalysis for greener synthesis .

Q. How should contradictory data regarding the compound's reactivity with different solvents be resolved?

  • Methodological Answer:
  • Controlled Replication: Repeat experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents).
  • Solvent Polarity Analysis: Correlate reactivity with solvent polarity index (e.g., ε values). For instance, dichloromethane (ε=8.9) may favor nucleophilic substitution over DMSO (ε=47.2) .
  • Computational Modeling: Use density functional theory (DFT) to simulate solvent effects on transition states. ICReDD’s reaction path search methods can identify optimal solvent-catalyst pairs .

Q. What computational methods are effective in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer:
  • Quantum Chemical Calculations: Perform DFT-based transition state analysis (e.g., Gaussian 16) to model amide bond formation and sulfonic acid group stability .
  • Machine Learning (ML): Train models on fluorene derivative datasets to predict regioselectivity in substitution reactions. ICReDD’s workflow integrates experimental data with ML for accelerated discovery .

Q. What strategies are recommended for studying this compound's interaction with biological macromolecules?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., enzymes) to measure binding affinity (KD) and kinetics .
  • Molecular Dynamics (MD) Simulations: Simulate docking with nucleic acids or receptors (e.g., 100 ns simulations in GROMACS) to identify binding pockets .
  • Fluorescence Quenching: Monitor tryptophan residue interactions in proteins using fluorescence spectroscopy to infer conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-[(furan-2-ylmethyl)-amide]
Reactant of Route 2
Reactant of Route 2
9-Hydroxyimino-9H-fluorene-2,7-disulfonic acid bis-[(furan-2-ylmethyl)-amide]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.